Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The compound also features a chloro substituent at the fourth position, a hydroxyphenyl group at the first position, and a carboxylate ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.
Ethyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-bromo-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo substituent instead of a chloro substituent.
Uniqueness
Methyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and the hydroxyphenyl group enhances its reactivity and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 4-chloro-1-(2-hydroxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)10-7(12)6-14(13-10)8-4-2-3-5-9(8)15/h2-6,15H,1H3 |
InChI Key |
KPFIQMZOXWDLSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2O |
Origin of Product |
United States |
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